molecular formula C17H20NOP B14337113 3-(Diphenylphosphanyl)-N,N-dimethylpropanamide CAS No. 95713-62-5

3-(Diphenylphosphanyl)-N,N-dimethylpropanamide

Cat. No.: B14337113
CAS No.: 95713-62-5
M. Wt: 285.32 g/mol
InChI Key: RIIOUVIHNMXECB-UHFFFAOYSA-N
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Description

3-(Diphenylphosphanyl)-N,N-dimethylpropanamide is an organophosphorus compound characterized by the presence of a phosphine group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylphosphanyl)-N,N-dimethylpropanamide typically involves the reaction of diphenylphosphine with a suitable amide precursor. One common method involves the use of lithium diphenylphosphide, which is prepared by the reduction of triphenylphosphine with lithium. The lithium diphenylphosphide is then reacted with an appropriate amide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylphosphanyl)-N,N-dimethylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: The major product is typically a phosphine oxide.

    Substitution: The products depend on the nature of the substituent introduced during the reaction.

Scientific Research Applications

3-(Diphenylphosphanyl)-N,N-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology and Medicine:

    Industry: The compound can be used in the synthesis of other organophosphorus compounds, which have applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(Diphenylphosphanyl)-N,N-dimethylpropanamide largely depends on its role as a ligand in coordination chemistry. The phosphine group can coordinate to metal centers, influencing the electronic and steric properties of the metal complex. This coordination can enhance the reactivity of the metal center, facilitating various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Diphenylphosphanyl)-N,N-dimethylpropanamide is unique due to its specific structural features, which allow it to act as a versatile ligand in coordination chemistry. Its ability to form stable complexes with various metal centers makes it valuable in catalytic applications.

Properties

CAS No.

95713-62-5

Molecular Formula

C17H20NOP

Molecular Weight

285.32 g/mol

IUPAC Name

3-diphenylphosphanyl-N,N-dimethylpropanamide

InChI

InChI=1S/C17H20NOP/c1-18(2)17(19)13-14-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

RIIOUVIHNMXECB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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